1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one
Description
Chemical Structure and Properties The compound 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one (IUPAC name) is a nucleoside analog featuring a pyridin-2-one ring substituted with hydroxyl groups and a hydroxymethyloxolane (arabinofuranose) sugar moiety. Its molecular formula is C₉H₁₃N₃O₆, with a molecular weight of 259.216 g/mol . Key physical properties include a density of 1.96 g/cm³, a boiling point of 538.2°C, and a flash point of 279.3°C .
Biological Relevance This compound is a derivative of 4-hydroxyamino cytidine, a precursor in the synthesis of Molnupiravir (an antiviral drug targeting RNA viruses like SARS-CoV-2) . The hydroxylamino group at position 4 enhances its ability to act as a mutagenic ribonucleoside, incorporating errors into viral RNA during replication .
Properties
Molecular Formula |
C10H13NO6 |
|---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one |
InChI |
InChI=1S/C10H13NO6/c12-4-6-8(15)9(16)10(17-6)11-2-1-5(13)3-7(11)14/h1-3,6,8-10,12-13,15-16H,4H2 |
InChI Key |
CBOKZNLSFMZJJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)O)O |
solubility |
H2O 18 (mg/mL) DMSO > 150 (mg/mL) EtOH < 1 (mg/mL) DMF > 150 (mg/mL) EtOAc 0.2 (mg/mL) CHC13 0.2 (mg/mL) |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Structural Considerations
The synthesis of 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one typically begins with:
- Oxolane precursors : These are sugar-like cyclic ethers such as derivatives of D-ribose or D-xylose, providing the 3,4-dihydroxy-5-(hydroxymethyl)oxolane scaffold.
- Pyridin-2-one derivatives : The hydroxyhydropyridinone ring is introduced via pyridinone or related heterocyclic intermediates.
The key challenge is the regioselective and stereoselective attachment of the oxolane moiety to the pyridinone ring while preserving the multiple hydroxyl functional groups.
Multi-Step Synthetic Route
The preparation involves a sequence of carefully controlled reactions under inert atmospheres to avoid oxidation or degradation of sensitive intermediates. A representative synthetic scheme includes the following steps:
| Step | Reagents/Conditions | Purpose/Transformation | Notes |
|---|---|---|---|
| 1 | 4-Dimethylaminopyridine (DMAP), 1H-imidazole, dichloromethane, 0–20 °C, 16 h, inert atmosphere | Activation and protection of hydroxyl groups on oxolane ring | Ensures selective reactivity at desired positions |
| 2 | N-Ethyl-N,N-diisopropylamine, dichloromethane, 0–20 °C, 4 h, inert atmosphere | Base-mediated nucleophilic substitution | Facilitates coupling of oxolane to pyridinone |
| 3 | Hydroxylamine hydrochloride, triethylamine, acetonitrile, 0–20 °C, 16 h, inert atmosphere | Introduction of hydroxyamino group at pyridinone ring | Key for hydroxyhydropyridinone formation |
| 4 | Triethylamine tris(hydrogen fluoride), tetrahydrofuran, 20 °C, 96 h, inert atmosphere | Deprotection and final functional group adjustments | Finalizes the free hydroxyl and pyridinone groups |
This sequence ensures high regio- and stereochemical fidelity, yielding the target compound with the desired substitution pattern and stereochemistry.
Purification Techniques
Post-synthesis, the compound is purified using:
- Chromatography : Silica gel or reverse-phase chromatography to separate the product from side products and unreacted starting materials.
- Recrystallization : Often from polar solvents like methanol or water to enhance purity.
- Crystallization under inert atmosphere : To prevent oxidation of sensitive hydroxyl groups.
These purification steps are critical to obtain analytically pure this compound suitable for research or further chemical transformations.
Industrial Scale Preparation
In industrial contexts, the synthesis is adapted for scale-up with emphasis on:
- Batch processing : Large volumes of starting materials are processed under controlled temperature and inert atmosphere.
- Continuous flow reactors : Employed to improve reaction efficiency, yield, and reproducibility.
- Automated monitoring : Real-time quality control using spectroscopic methods ensures batch consistency.
These methods optimize yield, reduce impurities, and maintain the structural integrity of the compound during manufacture.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C9H13N3O6 |
| Molecular Weight | 259.22 g/mol |
| Key Reagents | DMAP, 1H-imidazole, N-Ethyl-N,N-diisopropylamine, Hydroxylamine hydrochloride, Triethylamine tris(hydrogen fluoride) |
| Solvents | Dichloromethane, Acetonitrile, Tetrahydrofuran |
| Temperature Range | 0–20 °C (reaction steps), 20 °C (deprotection) |
| Reaction Time | 4–96 hours depending on step |
| Atmosphere | Inert (nitrogen or argon) |
| Purification | Chromatography, recrystallization |
Research Findings and Optimization Insights
- Protection-deprotection strategy : Critical for preserving hydroxyl groups and enabling selective functionalization of the pyridinone ring.
- Use of mild bases and nucleophiles : Prevents decomposition of sensitive intermediates.
- Extended reaction times in deprotection : Necessary to fully remove protecting groups without damaging the molecule.
- Inert atmosphere : Prevents oxidation of hydroxyl groups, which are prone to degradation.
These findings are supported by patent literature and peer-reviewed synthetic protocols, emphasizing the importance of controlled reaction environments and reagent selection.
Chemical Reactions Analysis
Types of Reactions
3-Deazauridine undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can alter the double bonds within the pyrimidine ring.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of 3-Deazauridine, which can have different biological activities and properties .
Scientific Research Applications
3-Deazauridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs.
Biology: It is studied for its effects on cellular processes, including RNA synthesis and cell proliferation.
Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
3-Deazauridine exerts its effects by inhibiting cytidine triphosphate synthetase, leading to a reduction in cellular cytidine triphosphate levels . This inhibition disrupts RNA synthesis, which is crucial for the replication of RNA viruses and the proliferation of cancer cells . The compound’s molecular targets include enzymes involved in nucleotide biosynthesis and RNA polymerases .
Comparison with Similar Compounds
Table 1: Structural Comparison of Nucleoside Analogs
Key Observations:
Sugar Modifications: All compounds share an arabinofuranose sugar, but substitutions (e.g., 2'-fluoro in FMAU) alter metabolic stability and bioavailability . The hydroxymethyl group in the target compound enhances solubility compared to Decitabine’s methyl group .
Heterocyclic Base Variations :
- Hydropyridin-2-one (target compound) vs. cytosine (Cytarabine) vs. triazin-2-one (Decitabine): These differences dictate mechanisms—e.g., hydropyridin-2-one supports RNA mutagenesis, while cytosine derivatives inhibit DNA synthesis .
Functional Groups: The 4-hydroxyamino group in the target compound is critical for antiviral activity, contrasting with Cytarabine’s 4-amino group, which targets DNA polymerases .
Key Insights:
- Synthesis : The target compound is synthesized via hydroxylamine modification of cytidine, a method distinct from fluorination (FMAU) or benzoylation (N4-Benzoylcytidine) .
- Mechanistic Divergence : While Cytarabine and Decitabine act on DNA, the target compound and FMAU primarily target RNA processes, reflecting their antiviral roles .
Biological Activity
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one, also known by its CAS number 13491-41-3, is a compound with significant biological potential. This article delves into its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H13N3O6
- Molecular Weight : 259.216 g/mol
- Density : 1.93 g/cm³
- Boiling Point : 576.1 °C at 760 mmHg
- Flash Point : 302.2 °C
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its potential as an anticancer agent and its effects on cellular processes.
- Inhibition of Cell Proliferation : Research indicates that the compound exhibits antiproliferative effects on mammalian cells. This action is primarily linked to its ability to inhibit topoisomerase II, an enzyme critical for DNA replication and cell division .
- Regulation of Cell Cycle : The compound has been shown to affect cell cycle regulation, which is crucial for controlling cell growth and proliferation. This property suggests its potential utility in cancer therapy, particularly for tumors with high levels of cytidine deaminase (CDA) expression .
- Antioxidant Properties : Some studies suggest that the compound may possess antioxidant properties, which can protect cells from oxidative stress and damage caused by free radicals.
Case Studies and Research Findings
Potential Applications
Based on its biological activity, this compound may have applications in:
- Cancer Therapy : As a potential chemotherapeutic agent due to its antiproliferative effects.
- Pharmaceutical Development : As a lead compound for developing new drugs targeting specific cancers or diseases associated with cell proliferation.
Q & A
Basic: What are the recommended synthetic routes for 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one, and how is purity optimized?
Methodological Answer:
Synthesis often employs nucleoside analog strategies, leveraging protecting groups (e.g., acetyl or benzyl) for hydroxyl and hydroxymethyl moieties to prevent undesired side reactions. Post-synthesis, reverse-phase HPLC with UV detection (e.g., 254 nm) is critical for purification. Purity validation requires dual confirmation via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to resolve structural ambiguities. For lab-scale production, column chromatography using silica gel or ion-exchange resins may supplement HPLC .
Advanced: How can researchers address discrepancies in reported enzymatic inhibition data for this compound?
Methodological Answer:
Contradictions often arise from assay variability (e.g., enzyme source, buffer conditions, or substrate concentrations). To resolve this:
- Standardize assays using recombinant enzymes (e.g., expressed in E. coli or HEK293 cells) and control for cofactors (e.g., Mg²⁺).
- Validate findings with isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Perform molecular dynamics simulations to assess conformational stability of enzyme-ligand complexes .
Basic: What analytical techniques are essential for structural elucidation of this compound?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR (600 MHz or higher) to assign stereochemistry and confirm hydroxyl/hydroxymethyl positions.
- High-resolution mass spectrometry (HRMS) : Electrospray ionization (ESI+) to verify molecular weight (±2 ppm accuracy).
- Infrared spectroscopy (FTIR) : Identify carbonyl (C=O) and hydroxyl (O-H) stretching vibrations.
Cross-validate results with reference standards, as described in pharmacopeial guidelines .
Advanced: What experimental designs are optimal for studying this compound’s stability under physiological conditions?
Methodological Answer:
- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS/MS.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products with LC-QTOF-MS. Include antioxidants (e.g., BHT) in stability protocols if oxidation is observed .
Basic: How should researchers quantify this compound in biological matrices (e.g., plasma or tissue)?
Methodological Answer:
- Sample preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges).
- Quantification : LC-MS/MS with deuterated internal standards (e.g., D₃-labeled analog) to correct matrix effects.
- Validation parameters : Ensure linearity (R² > 0.99), LOD (≤1 ng/mL), and inter-day precision (RSD < 15%) per ICH guidelines .
Advanced: What strategies mitigate off-target effects in cell-based assays involving this compound?
Methodological Answer:
- CRISPR-Cas9 knockouts : Validate target specificity by comparing wild-type vs. gene-edited cell lines.
- Proteome-wide profiling : Use affinity chromatography coupled with SILAC (stable isotope labeling by amino acids in cell culture) to identify non-target interactions.
- Dose-response curves : Calculate selectivity indices (IC₅₀ ratio of off-target/on-target) to prioritize derivatives with improved specificity .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis steps.
- Emergency procedures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention. Documented safety protocols align with GHS guidelines .
Advanced: How can computational modeling predict the environmental fate of this compound?
Methodological Answer:
- QSAR models : Predict biodegradation pathways using EPI Suite or TEST software.
- Molecular docking : Simulate interactions with soil enzymes (e.g., laccases) to estimate half-lives.
- Ecotoxicology assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity (EC₅₀). Cross-reference with OECD Test Guidelines 201 and 202 .
Basic: What are the key considerations for designing in vivo pharmacokinetic studies with this compound?
Methodological Answer:
- Dosing routes : Compare oral, IV, and IP administration to calculate bioavailability (F%).
- Sampling intervals : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Tissue distribution : Use whole-body autoradiography or LC-MS/MS to quantify accumulation in organs .
Advanced: How do structural modifications to the hydroxymethyl or pyridinone moieties alter bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
